O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a chemical compound used primarily in organic synthesis. It is classified as a silyl derivative of hydroxylamine, which is further modified with a tosyl group. The compound's systematic name reflects its structure, which includes a tert-butyldimethylsilyl group and a tosyl group attached to a hydroxylamine moiety. This compound is particularly useful for the protection of hydroxylamine functionalities during various chemical reactions.
The compound can be sourced from several chemical suppliers and is often used in academic and industrial laboratories for research and development purposes. Its synthesis and applications are documented in various organic chemistry literature, including procedures published in Organic Syntheses and other peer-reviewed articles.
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine belongs to the class of organosilicon compounds, specifically silyl ethers. It is also categorized under sulfonamides due to the presence of the tosyl group, which is derived from p-toluenesulfonic acid.
The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine typically involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The tosylation step can be achieved using p-toluenesulfonyl chloride.
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine has a complex molecular structure characterized by:
The molecular formula is C₁₃H₁₉N₃O₃SSi, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and silicon atoms.
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine participates in various chemical reactions:
These reactions are often facilitated by mild conditions due to the stability imparted by the silyl protecting group, which prevents unwanted side reactions that could occur with free hydroxylamines .
The mechanism typically involves:
This mechanism highlights how protecting groups like tert-butyldimethylsilyl enhance selectivity and yield in synthetic pathways involving hydroxylamines .
Relevant analyses often include spectroscopic methods (such as NMR and IR) to confirm structure and purity post-synthesis .
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine finds applications primarily in:
The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) follows a stepwise protection strategy beginning with hydroxylamine hydrochloride as the nitrogen source. In the first silylation step, hydroxylamine hydrochloride reacts with tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) at 0-10°C in the presence of triethylamine (5.0 equivalents) as a base. This reaction generates O-(tert-butyldimethylsilyl)hydroxylamine as a crucial intermediate, with vigorous stirring (900 rpm) being critical for reproducible conversion within 2 hours at ambient temperature [5]. The subsequent tosylation reaction introduces the p-toluenesulfonyl group by treating the intermediate with p-toluenesulfonyl chloride (TsCl) in three equal portions at 0-10°C. This step requires precise temperature control to prevent N,O-bistosylation and proceeds to completion within 2 hours, as monitored by TLC (Rf = 0.67 in 25% ethyl acetate/hexanes for TsCl disappearance) [5]. The sequential approach typically achieves moderate yields (60-70%) due to competing side reactions, necessitating careful stoichiometric balance between silylation and tosylation reagents.
Scalable synthesis of TsNHOTBS requires process intensification to overcome yield limitations observed in laboratory-scale preparations. The optimized protocol employs a concentrated reaction system (400 mL DMF per 79.1 mmol TsCl) with controlled reagent addition rates to manage exothermic reactions during both silylation and tosylation steps. Post-reaction workup involves quenching into a biphasic system of n-hexane and saturated aqueous ammonium chloride (300 mL:250 mL:250 mL ratio) to efficiently separate the product from DMF and inorganic salts [5]. The organic layer undergoes sequential washing with water (2×500 mL), 10% aqueous citric acid (2×500 mL), and brine (250 mL) before concentration to approximately 100 mL. This concentrated solution yields high-purity crystals (69% first crop, 5% second crop) upon cooling to 0°C, with the crystalline form exhibiting superior stability during storage compared to solutions or amorphous solids. Production scales exceeding 20 grams have been demonstrated with consistent purity ≥97% as verified by GC analysis [5] [8].
Solvent selection profoundly impacts reaction efficiency and product stability in TsNHOTBS synthesis. Polar aprotic solvents are essential for both reaction steps, with DMF providing optimal solubility for inorganic reagents (hydroxylamine hydrochloride) and facilitating the silylation reaction through cation coordination. Triethylamine (5.0 equivalents) serves dual roles as a proton scavenger and reaction catalyst by generating in-situ triethylamine hydrochloride that potentially activates the silyl chloride toward nucleophilic attack. During tosylation, maintaining the temperature below 10°C prevents competitive hydrolysis of TsCl and minimizes N,O-bistosylation byproducts [5]. For purification steps, hydrocarbon solvents like n-hexane enable high-recovery crystallization (90-96°C melting point) due to the compound's limited solubility in alkanes at low temperatures [1] [8]. Alternative solvent systems for specific transformations include THF/MTBE mixtures (4:1) for workup procedures, enhancing the partitioning of TsNHOTBS away from polar impurities [4].
Table 1: Solvent Systems for TsNHOTBS Synthesis and Purification
Process Stage | Recommended Solvent | Temperature Range | Key Function |
---|---|---|---|
Silylation | DMF | 0-10°C → RT | Dissolves NH₂OH·HCl, facilitates silylation |
Tosylation | DMF | 0-10°C → RT | Maintains reagent solubility, controls reaction exotherm |
Workup | n-Hexane/MTBE | 0-25°C | Extraction medium, precipitate inorganic salts |
Crystallization | n-Hexane | 0°C | Selective crystallization of product |
Chromatography | Ethyl acetate/hexanes | RT | Purification of synthetic intermediates |
Purification of TsNHOTBS exploits its crystalline nature and distinct solubility profile. The standard crystallization protocol uses technical-grade n-hexane, where the compound exhibits temperature-dependent solubility: high solubility at 35°C (approximately 100 mL/g) versus low solubility at 0°C (<10 mL/g). This gradient enables efficient recovery (69-74% yield) of white to off-white crystals with ≥97% purity [5]. For material requiring ultrahigh purity, sequential crystallization from hot n-hexane (30 mL per gram at 40°C) followed by ice-cooling delivers pharmaceutical-grade material meeting stringent impurity specifications. When crystalline purity is insufficient, silica gel chromatography with non-polar eluents (ethyl acetate/hexanes 1:4 to 1:6 v/v) effectively separates TsNHOTBS from non-polar silylation byproducts and polar overtosylated impurities [4] [5]. The purified compound demonstrates excellent stability when stored under inert gas at room temperature, with no detectable degradation over 12 months by GC and NMR analyses [1].
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